1-(4-Phenyl-1-buten-3-ynyl)naphthalene

Description

Significance of Aryl- and Alkynyl-Substituted Systems in Advanced Organic Chemistry

Aryl and alkynyl groups are pivotal functional groups in the design of complex organic molecules. researchgate.net Aryl groups, such as the phenyl and naphthyl moieties in 1-(4-Phenyl-1-buten-3-ynyl)naphthalene, contribute to the electronic and structural characteristics of a molecule, often enhancing thermal stability and influencing intermolecular interactions. mdpi.com The presence of multiple aryl groups can lead to extended π-conjugation, a key feature in materials with interesting photophysical properties. acs.org

Alkynyl groups, with their linear geometry and high electron density, are not just versatile synthetic intermediates but also crucial components in the construction of molecular wires and advanced materials. nih.govrsc.org The combination of aryl and alkynyl substituents within a single molecule can lead to synergistic effects, resulting in compounds with tailored electronic and optical properties. These systems are integral to the development of new materials for electronics, photonics, and sensing applications. uni-wuerzburg.de

Overview of Conjugated Polyenes and Polyynes in Contemporary Chemical Research

Conjugated polyenes, which contain alternating double and single bonds, and polyynes, characterized by alternating triple and single bonds, are at the forefront of contemporary chemical research. libretexts.orgwikipedia.org Their extended π-systems are responsible for their unique electronic and optical properties, such as strong absorption and emission of light, and in some cases, high electrical conductivity. wikipedia.orgresearchgate.net

The properties of these conjugated systems can be finely tuned by altering their length, the nature of their end-capping groups, and by incorporating different aromatic or heterocyclic units into their structure. rsc.org This tunability makes them highly attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as molecular-scale wires. acs.org Research into polyynes, in particular, has grown significantly, with a focus on stabilizing these reactive molecules and harnessing their properties for new technologies. researchgate.netacs.org

Structural Context of this compound within the Landscape of π-Conjugated Architectures

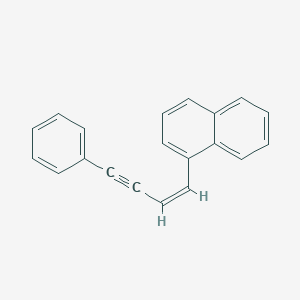

This compound is a prime example of a π-conjugated architecture. Its structure features a naphthalene (B1677914) ring and a phenyl ring linked by a butene-yne (enyne) bridge. This specific arrangement of alternating double and triple bonds, in conjunction with the two aryl groups, creates an extended system of delocalized π-electrons.

Compound Data

Below are tables detailing the properties and spectroscopic data for the compounds mentioned in this article.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| Naphthalene | C₁₀H₈ | 128.17 |

| Benzene (B151609) | C₆H₆ | 78.11 |

| 4-Phenyl-1-butene | C₁₀H₁₂ | 132.20 |

| This compound | C₂₀H₁₄ | 254.33 |

| (E)-1,4-Diphenylbut-1-en-3-yne | C₁₆H₁₂ | 204.27 |

Note: The data for this compound is calculated based on its structure, as specific experimental data is not widely available.

Spectroscopic Data

| Compound | Key ¹H-NMR Signals (δ, ppm) | Key ¹³C-NMR Signals (δ, ppm) |

| Naphthalene | 7.4-7.5 (m, 4H), 7.8-7.9 (m, 4H) | 125.9, 128.1, 133.5 |

| Benzene | 7.37 (s, 6H) | 128.4 |

| 4-Phenyl-1-butene | 2.3-2.4 (m, 2H), 2.7-2.8 (t, 2H), 5.0-5.1 (m, 2H), 5.8-5.9 (m, 1H), 7.1-7.3 (m, 5H) | 35.5, 35.9, 115.1, 126.0, 128.4, 128.5, 138.2, 141.8 |

Note: Spectroscopic data represents typical shifts and may vary based on solvent and other experimental conditions.

Structure

3D Structure

Properties

Molecular Formula |

C20H14 |

|---|---|

Molecular Weight |

254.3g/mol |

IUPAC Name |

1-[(Z)-4-phenylbut-1-en-3-ynyl]naphthalene |

InChI |

InChI=1S/C20H14/c1-2-9-17(10-3-1)11-4-5-12-18-14-8-15-19-13-6-7-16-20(18)19/h1-3,5-10,12-16H/b12-5- |

InChI Key |

AEAYWLVMSKAOCO-XGICHPGQSA-N |

SMILES |

C1=CC=C(C=C1)C#CC=CC2=CC=CC3=CC=CC=C32 |

Isomeric SMILES |

C1=CC=C(C=C1)C#C/C=C\C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)C#CC=CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Phenyl 1 Buten 3 Ynyl Naphthalene

Historical Perspectives and Evolution of Butenyne and Arylalkenyne Synthesis

The foundational chemistry that enables the synthesis of 1-(4-phenyl-1-buten-3-ynyl)naphthalene is built upon decades of research into the formation of its constituent parts: the substituted naphthalene (B1677914) ring and the phenyl-butenynyl side chain.

The introduction of unsaturated carbon chains onto a naphthalene ring is a cornerstone of organic synthesis, with numerous applications in materials science and the creation of biologically active molecules. nih.gov Historically, methods such as Friedel-Crafts reactions were used, but these often suffer from poor regioselectivity, typically favoring substitution at the peri-position rather than achieving specific isomers. nih.gov

The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of these derivatives. Modern approaches provide highly regioselective and versatile pathways to functionalized naphthalenes. Key methods include:

Sonogashira Coupling: This palladium-catalyzed reaction between a terminal alkyne and an aryl halide is a primary method for installing alkynyl groups. The synthesis of an alkynyl-naphthalene would typically involve reacting a halo-naphthalene (e.g., 1-bromonaphthalene) with a suitable terminal alkyne.

Heck Coupling: This reaction couples an aryl halide with an alkene, providing a direct route to alkenyl-naphthalenes.

Suzuki Coupling: This involves the reaction of a naphthalene-boronic acid with a vinyl halide, offering another robust method for creating the alkenyl-naphthalene linkage.

Anulation and Cyclization Reactions: Alternative strategies involve building the naphthalene ring system from acyclic precursors that already contain the desired side chain or a precursor to it. Methods like the FeCl₃-promoted annulation of aryl acetaldehydes with alkynes, or the cyclization of arene-containing propargylic alcohols, provide access to polysubstituted naphthalenes. nih.govresearchgate.netresearchgate.net Dieckmann-type cyclizations have also been employed to create substituted naphthalene systems. nih.gov

These methods can be summarized as follows:

| Reaction Name | Naphthalene Substrate | Coupling Partner | Resulting Linkage |

| Sonogashira Coupling | Halo-naphthalene | Terminal Alkyne | Alkynyl |

| Heck Coupling | Halo-naphthalene | Alkene | Alkenyl |

| Suzuki Coupling | Naphthaleneboronic Acid | Alkenyl Halide | Alkenyl |

| Stille Coupling | Halo-naphthalene | Organostannane | Alkenyl/Alkynyl |

The 4-phenyl-1-buten-3-ynyl fragment is a conjugated enyne system. The synthesis of such systems has been extensively studied. This specific fragment, also known as (E)-but-1-en-3-yn-1-ylbenzene, is a known chemical entity. nih.govnist.gov The primary challenge in its synthesis is the stereocontrolled formation of the double bond, typically requiring a trans configuration for thermodynamic stability.

Common strategies for constructing phenyl-butenynyl and related enyne structures include:

Palladium-Catalyzed Cross-Coupling: The most direct method is the Sonogashira coupling of phenylacetylene (B144264) with a vinyl halide such as (E)-1,2-dichloroethene or vinyl bromide. This allows for the direct formation of the enyne linkage.

Partial Reduction of Diynes: Symmetrical or unsymmetrical diynes can be selectively reduced to the corresponding enyne. For instance, 1,4-diphenyl-1,3-butadiyne could be partially reduced using specific catalysts (e.g., Lindlar's catalyst) or hydride reagents to yield the (Z)-enyne, which might isomerize to the more stable (E)-isomer.

Wittig-type Reactions: A phosphonium (B103445) ylide derived from an alkynyl phosphonium salt can react with benzaldehyde (B42025) to form the phenyl-butenynyl system.

Elimination Reactions: Elimination of HX from a suitable dihalo-alkane or halo-alkene precursor can also generate the enyne functionality.

Rational Design and Synthesis Pathways for the Target Compound

Designing a multi-step synthesis for a complex molecule like this compound requires choosing between two fundamental strategies: linear and convergent synthesis.

For the target compound, a convergent synthesis is markedly superior. The molecule can be disconnected into two main fragments: a functionalized naphthalene core and the 4-phenyl-1-buten-3-ynyl side chain.

| Synthesis Strategy | Conceptual Pathway | Advantages | Disadvantages |

| Linear | Naphthalene → 1-Bromonaphthalene (B1665260) → 1-Naphthaldehyde → 1-(3-Naphthyl)propenal → this compound | Conceptually straightforward. | Many steps in sequence, low overall yield, difficult purifications. |

| Convergent | Fragment A: Naphthalene → 1-Ethynylnaphthalene (B95080)Fragment B: Benzene (B151609) → Phenylacetylene → (E)-1-Bromo-2-phenylethene → (E)-1-(2-Bromoethenyl)-4-phenylbut-3-yneFinal Step: Coupling of A and B | Higher overall yield, fewer sequential steps, easier purification of intermediates. wikipedia.org | Requires careful planning of fragment coupling. |

A convergent synthesis requires the preparation of a naphthalene core functionalized at the 1-position, ready for coupling. The development of C-H functionalization has become a powerful tool, allowing for the direct introduction of reactive groups and reducing the need for multi-step manipulations. researchgate.netanr.fr

Key functionalized naphthalene intermediates for a convergent synthesis include:

1-Halonaphthalenes (e.g., 1-Bromonaphthalene or 1-Iodonaphthalene): These are common starting materials for a variety of cross-coupling reactions, including Sonogashira, Heck, and Suzuki couplings. They are commercially available or can be synthesized via direct halogenation of naphthalene.

1-Ethynylnaphthalene: This is an ideal coupling partner for a reaction with a functionalized phenylacetylene derivative. It can be prepared from 1-bromonaphthalene via Sonogashira coupling with a protected acetylene (B1199291), followed by deprotection.

1-Naphthaleneboronic Acid: This is the key substrate for Suzuki couplings and can be prepared from 1-bromonaphthalene via lithium-halogen exchange followed by reaction with a trialkyl borate.

Direct C-H Borylation: Modern methods using iridium catalysts can directly borylate the naphthalene C-H bond, offering a more atom-economical route to naphthaleneboronic esters for subsequent Suzuki coupling. rsc.org

The other half of a convergent synthesis is the 4-phenyl-1-buten-3-ynyl fragment, which must also be functionalized for the final coupling step. The specific functional group depends on the chosen coupling reaction and the functional group on the naphthalene core.

Plausible reactive fragments include:

(E)-1-Bromo-4-phenyl-1-buten-3-yne: This vinyl bromide could be synthesized from phenylacetylene. One possible route is the hydrobromination of 1-phenyl-1,3-butadiyne. This fragment would be an excellent substrate for a Suzuki coupling with 1-naphthaleneboronic acid or a Sonogashira-type coupling with 1-ethynylnaphthalene.

4-Phenyl-1-buten-3-yne (Terminal Alkyne): This fragment, with a terminal alkyne, is suitable for Sonogashira coupling with 1-halonaphthalene. It can be synthesized by coupling phenylacetylene with vinyl bromide. nih.govnist.gov

The final coupling step in a convergent synthesis would likely be a palladium-catalyzed reaction, joining the activated naphthalene core with the activated enyne side chain to yield the final product, This compound .

Advanced Coupling Reactions for Aryl-Alkynyl/Alkenyl Linkages

The formation of the carbon-carbon bonds that constitute the backbone of this compound is often achieved through powerful transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them indispensable tools in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium catalysts are at the forefront of constructing the enyne moiety. The Sonogashira and Heck reactions are particularly prominent in this context. nih.govwikipedia.org

The Sonogashira reaction provides a direct and reliable method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org In the synthesis of the target molecule, this could involve the coupling of a naphthalene-containing vinyl halide with phenylacetylene, or conversely, a phenyl-substituted vinyl halide with a naphthalene-containing terminal alkyne. The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

A plausible Sonogashira approach to this compound could involve the reaction between (E)-1-(2-bromovinyl)naphthalene and phenylacetylene. The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and base, like triethylamine (B128534) or diisopropylamine, is crucial for optimizing the reaction yield and stereoselectivity. libretexts.org

The Heck reaction , another cornerstone of palladium catalysis, forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a Heck-type coupling could be envisioned between 1-vinylnaphthalene (B14741) and a phenyl-substituted vinyl halide, or between a naphthalene-containing alkene and a phenyl halide. The reaction typically employs a palladium(II) precatalyst that is reduced in situ to the active palladium(0) species. wikipedia.org The stereochemical outcome of the Heck reaction is often controlled by the specific reaction conditions and the nature of the substrates and ligands used. nih.gov

| Reaction | Catalyst System | Key Bond Formation | Potential Reactants for Target Synthesis |

| Sonogashira | Pd(0) complex, Cu(I) co-catalyst (optional), Amine base | Aryl/Vinyl-C(sp) | 1-Halonaphthalene derivative and 4-phenyl-1-buten-3-yne, or a Naphthyl-substituted vinyl halide and phenylacetylene |

| Heck | Pd(0) or Pd(II) catalyst, Base | Aryl/Vinyl-C(sp²) | 1-Vinylnaphthalene and a phenyl-substituted vinyl halide, or a Naphthalene-containing alkene and a phenyl halide |

Copper-Mediated Coupling Protocols

Copper-catalyzed reactions offer a valuable alternative and complement to palladium-based methods for forming C-C bonds. nih.gov While often used as a co-catalyst in the Sonogashira reaction, copper can also independently mediate the coupling of alkynes. The Cadiot-Chodkiewicz coupling, for instance, facilitates the reaction between a terminal alkyne and a 1-haloalkyne to produce an unsymmetrical diyne, which could be a precursor to the target enyne system.

In the context of synthesizing this compound, a copper-catalyzed approach could involve the coupling of a naphthalene-derived vinyl boronic acid with a phenyl-substituted alkynyl halide. Copper salts, such as copper(I) iodide (CuI), are commonly employed, often in the presence of a ligand to stabilize the copper catalyst and facilitate the reaction. beilstein-journals.org These methods can sometimes offer different reactivity profiles and selectivities compared to palladium-catalyzed reactions.

Metal-Free Synthetic Approaches

While transition metal catalysis dominates the synthesis of enynes, there is growing interest in developing metal-free alternatives to address concerns about cost and potential metal contamination in final products. researchgate.net These methods often rely on radical pathways or the use of strong bases and electrophiles. acs.orgacs.org

For the synthesis of enyne systems, one could envision a metal-free approach involving the reaction of a suitable phosphorus ylide (from a Wittig-type reaction) with a carbonyl compound bearing the other half of the molecule. For instance, a naphthalene-containing phosphonium salt could be converted to its ylide and reacted with phenylpropynal to form the butenynyl linkage. However, controlling the stereochemistry of the double bond in such reactions can be challenging. researchgate.net While direct metal-free syntheses of this compound are not extensively documented, the principles of metal-free C-C bond formation offer a potential avenue for future synthetic exploration. researchgate.net

Stereoselective Synthesis of the Butenynyl Unit

The geometry of the carbon-carbon double bond and the potential for chirality in the molecule are critical aspects of the synthesis of this compound.

Control over E/Z Isomerism at the C=C Double Bond

The butenynyl unit of the target molecule contains a C=C double bond, which can exist as either the E or Z isomer. rsc.orgstudymind.co.uk Controlling the stereochemistry of this double bond is a key challenge in the synthesis. rsc.org The choice of synthetic method and reaction conditions plays a pivotal role in determining the isomeric ratio of the product.

In palladium-catalyzed reactions like the Sonogashira and Heck couplings, the stereochemistry of the starting vinyl halide is often retained in the product. organic-chemistry.org For example, using a pure (E)-vinyl halide as a substrate in a Sonogashira coupling will typically lead to the corresponding (E)-enyne. organic-chemistry.org Similarly, the stereochemical outcome of the Heck reaction can be influenced by the choice of catalyst, ligands, and additives. nih.gov

Certain reaction pathways may inherently favor the formation of one isomer over the other due to steric or electronic factors in the transition state. For instance, the steric hindrance between the naphthalene and phenyl groups in the transition state of a coupling reaction can influence which isomer is preferentially formed. Careful optimization of reaction parameters is therefore essential to achieve high stereoselectivity. researchgate.net

| Method | Factors Influencing E/Z Selectivity | General Outcome |

| Sonogashira Coupling | Stereochemistry of the starting vinyl halide, catalyst, and ligands. | Often proceeds with retention of stereochemistry. organic-chemistry.org |

| Heck Reaction | Choice of catalyst, ligands, base, and reaction temperature. nih.gov | Can be tuned to favor either E or Z isomer. |

| Wittig-type Reactions | Nature of the ylide (stabilized or unstabilized) and the aldehyde. | Can be selective for either E or Z isomers depending on conditions. |

Enantioselective Synthesis Approaches (if applicable)

While this compound itself is not chiral, the introduction of substituents on the naphthalene or phenyl rings, or on the butenynyl chain, could create a chiral center. In such cases, enantioselective synthesis would be necessary to obtain a single enantiomer. youtube.com

Enantioselective synthesis often involves the use of chiral catalysts or auxiliaries. youtube.comyoutube.com For instance, a palladium-catalyzed allylic alkylation could be used to construct a chiral center within the butenynyl fragment. acs.orgresearchgate.net This would typically involve a palladium catalyst complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which in turn directs the approach of the reacting molecules, leading to the preferential formation of one enantiomer. acs.orgresearchgate.net

While there is no specific literature on the enantioselective synthesis of this compound, the principles of asymmetric catalysis are well-established and could be applied if a chiral derivative were the target. youtube.comyoutube.com The development of such a synthesis would be a significant step towards exploring the potential chiroptical properties and biological activities of chiral analogues of this compound.

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Catalyst System: The choice of palladium catalyst and ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ are often effective, modern catalyst systems involving more sophisticated phosphine (B1218219) ligands, such as XPhos, can lead to higher turnover numbers and efficiency, particularly with challenging substrates. scielo.org.mx The copper co-catalyst is generally CuI, but other copper(I) salts can also be explored. The ratio of palladium to copper can also be fine-tuned to optimize the reaction rate and minimize side reactions.

Solvent and Base: The selection of the solvent and base is also crucial. A variety of solvents can be used, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and amines themselves often being effective. The choice of amine base, typically triethylamine or diisopropylamine, can influence the reaction rate and the suppression of side reactions like the homocoupling of the terminal alkyne.

Temperature and Reaction Time: Sonogashira couplings are often conducted at room temperature to moderate heating (e.g., 50-80 °C). scielo.org.mx The optimal temperature will depend on the reactivity of the specific substrates. Reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and prevent product degradation from prolonged heating.

The following interactive data table illustrates a hypothetical optimization of the Sonogashira coupling step for the synthesis of this compound from 1-ethynylnaphthalene and (E)-(2-bromovinyl)benzene.

| Entry | Palladium Catalyst | Ligand | Copper Salt | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | 25 | 65 |

| 2 | Pd(OAc)₂ | PPh₃ | CuI | Et₃N | THF | 50 | 75 |

| 3 | PdCl₂(PPh₃)₂ | PPh₃ | CuI | i-Pr₂NH | DMF | 50 | 82 |

| 4 | Pd(OAc)₂ | XPhos | CuI | i-Pr₂NH | Dioxane | 80 | 91 |

| 5 | Pd(OAc)₂ | SPhos | CuI | K₂CO₃ | Toluene | 80 | 88 |

This data is illustrative and based on typical results for Sonogashira reactions.

Scale-Up Considerations for Laboratory and Industrial Applications

The transition of a synthetic route from a laboratory scale (milligrams to grams) to an industrial scale (kilograms to tons) presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Reagent Cost and Availability: For large-scale synthesis, the cost and availability of all reagents, including starting materials, catalysts, and solvents, become critical factors. While expensive and complex ligands might be suitable for small-scale laboratory syntheses, more cost-effective and readily available alternatives would be necessary for industrial production. The price of palladium itself is a significant consideration, making the use of highly efficient catalysts with low loading essential.

Reaction Conditions: Conditions that are easily managed in a laboratory setting, such as cryogenic temperatures or high pressures, can be difficult and expensive to implement on an industrial scale. Therefore, reactions that can be run at or near ambient temperature and pressure are highly desirable. The exothermic nature of some coupling reactions also needs to be carefully managed on a large scale to prevent thermal runaways. This requires efficient heat transfer and cooling systems in industrial reactors.

Work-up and Purification: The purification of the final product is another major consideration. Chromatographic purification, which is common in a laboratory setting, is often not feasible for large quantities of material. Therefore, developing a process that yields a product that can be purified by crystallization, distillation, or extraction is highly advantageous. The choice of solvents for these purification steps must also consider safety, environmental impact, and cost.

Process Safety: A thorough safety assessment is crucial before any scale-up. This includes understanding the toxicity and reactivity of all reagents and intermediates, as well as the potential for hazardous side reactions. The flammability of solvents and the pyrophoric nature of some reagents must be carefully managed with appropriate engineering controls and safety protocols.

The following table outlines some key considerations for scaling up the proposed synthesis of this compound.

| Parameter | Laboratory Scale (grams) | Industrial Scale (kilograms) | Key Considerations for Scale-Up |

| Catalyst | High-cost, specialized ligands may be used. | Cost-effective, robust, and highly active catalyst required. | Minimize catalyst loading; investigate catalyst recycling. |

| Solvent | Wide variety of solvents, including chlorinated solvents. | "Green" and easily recoverable solvents preferred. | Solvent toxicity, flammability, and disposal costs. |

| Temperature | Wide range of temperatures, including cryogenic. | Near-ambient temperatures preferred for energy efficiency and safety. | Efficient heat transfer and control of exotherms. |

| Purification | Column chromatography is common. | Crystallization, distillation, or extraction is preferred. | Minimize solvent use and product loss. |

| Safety | Standard laboratory safety procedures. | Rigorous process safety management and engineering controls. | Hazard and operability (HAZOP) studies. |

Advanced Spectroscopic and Structural Elucidation of 1 4 Phenyl 1 Buten 3 Ynyl Naphthalene

Vibrational Spectroscopy for Comprehensive Structural and Dynamic Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural and dynamic aspects of molecules. These methods provide a molecular fingerprint based on the characteristic vibrations of chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its bonds. The resulting spectrum reveals the presence of specific functional groups. For 1-(4-phenyl-1-buten-3-ynyl)naphthalene, the key vibrational modes are associated with the naphthalene (B1677914) and phenyl rings, as well as the enyne linkage.

The aromatic C-H stretching vibrations of both the phenyl and naphthalene moieties are typically observed in the region of 3100-3000 cm⁻¹. nih.gov The C-H out-of-plane bending vibrations are particularly diagnostic for the substitution pattern of the aromatic rings. The conjugated alkene (C=C) and alkyne (C≡C) bonds also exhibit characteristic stretching vibrations. Conjugation tends to lower the frequency of the C=C stretching vibration compared to an isolated double bond. stackexchange.com

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in Table 1.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Naphthalene & Phenyl) | 3100-3000 | Medium |

| Acetylenic C-H Stretch | ~3300 | Sharp, Medium |

| Alkyne C≡C Stretch | 2260-2100 | Medium to Weak |

| Alkene C=C Stretch | 1680-1620 | Medium |

| Aromatic C=C Ring Stretch | 1600-1450 | Medium to Strong |

| C-H Out-of-Plane Bending | 900-675 | Strong |

| Note: The data in this table is based on typical values for the respective functional groups and may vary for the specific molecule. |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is highly sensitive to the vibrations of non-polar bonds and symmetric systems, making it an excellent technique for studying the conjugated π-system of this compound. The C=C and C≡C stretching vibrations in the conjugated enyne chain are expected to produce strong signals in the Raman spectrum.

The intense Raman bands for large polycyclic aromatic hydrocarbons (PAHs) are often found in the 1300-1600 cm⁻¹ region. researchgate.net The analysis of Raman activities can provide insights into the "benzenoid" character of the aromatic systems. researchgate.net For conjugated enynes, the symmetric stretching of the double and triple bonds gives rise to characteristic and often intense Raman signals.

Expected characteristic Raman shifts for this compound are outlined in Table 2.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Alkyne C≡C Stretch | 2260-2100 | Strong |

| Alkene C=C Stretch | 1650-1600 | Strong |

| Aromatic C=C Ring Stretch | 1600-1500 | Strong |

| Ring Breathing Modes | ~1000 | Medium |

| Note: The data in this table is based on typical values for the respective functional groups and may vary for the specific molecule. |

To gain a deeper understanding of the vibrational spectra, experimental data are often correlated with theoretical predictions from quantum chemical calculations. ethz.chnih.gov Methods like Density Functional Theory (DFT) can be employed to calculate the harmonic vibrational frequencies and intensities for both IR and Raman spectra. nih.gov

The process typically involves:

Optimization of the molecular geometry to find the lowest energy conformation.

Calculation of the vibrational frequencies and intensities at the optimized geometry.

Scaling of the calculated frequencies using an appropriate scaling factor to account for anharmonicity and the approximations in the theoretical model.

This combined experimental and theoretical approach allows for a more definitive assignment of the observed vibrational bands to specific atomic motions within the molecule. For complex molecules, this correlation is invaluable for resolving ambiguities in spectral interpretation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms (protons). The chemical shift (δ) of a proton is influenced by the electron density around it.

For this compound, distinct regions in the ¹H NMR spectrum are expected:

Aromatic Region (δ 6.0-8.5 ppm): Protons on the phenyl and naphthalene rings will resonate in this region. orgchemboulder.com The specific chemical shifts and coupling patterns will depend on their position and the electronic effects of the substituents.

Vinylic Region (δ 4.6-7.5 ppm): The protons on the carbon-carbon double bond of the butene chain will appear here. orgchemboulder.com The coupling constant (J-value) between these protons can help determine the stereochemistry (E/Z) of the double bond.

Acetylenic Proton: A terminal acetylenic proton, if present, would typically resonate in the range of δ 2-3 ppm. orgchemboulder.com

A table of predicted ¹H NMR chemical shifts is provided below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene-H | 7.0-8.5 | Multiplet |

| Phenyl-H | 7.0-8.0 | Multiplet |

| Vinylic-H | 5.5-7.5 | Doublet, Doublet of Doublets |

| Acetylenic-H | 2.0-3.0 | Singlet or Doublet |

| Note: The data in this table is based on typical values and may vary for the specific molecule. |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift range for ¹³C is much wider than for ¹H, which often allows for the resolution of signals for each unique carbon atom. libretexts.org

Key regions in the ¹³C NMR spectrum of this compound include:

Aromatic and Vinylic Carbons (δ 110-160 ppm): Carbons of the phenyl and naphthalene rings, as well as the sp² hybridized carbons of the double bond, resonate in this downfield region. youtube.comlibretexts.org

Alkynyl Carbons (δ 65-90 ppm): The sp hybridized carbons of the triple bond typically appear in this intermediate region. youtube.com

A summary of the expected ¹³C NMR chemical shifts is presented in Table 4.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C (Naphthalene & Phenyl) | 120-150 |

| Vinylic C | 110-140 |

| Alkynyl C | 80-95 |

| Note: The data in this table is based on typical values and may vary for the specific molecule. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Definitive Structural Proof

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all signals and for confirming the connectivity and spatial relationships within the molecule. For a molecule with the complexity of this compound, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed for a definitive structural proof.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule, typically through two or three bonds. For this compound, COSY would be crucial in identifying the spin systems of the naphthalene and phenyl rings, as well as the connectivity of the vinylic protons in the butene chain. For instance, the doublet of the vinylic proton adjacent to the naphthalene ring would show a correlation to the other vinylic proton, which in turn would be coupled to the protons of the adjacent methylene (B1212753) group if it were a butene instead of a butenyne. In the case of the butenyne, the vinylic protons would show correlations to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This would allow for the straightforward identification of the carbons in the naphthalene and phenyl rings, as well as the vinylic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is arguably the most critical experiment for piecing together the entire molecular structure. Key HMBC correlations would be expected between:

The vinylic protons and the carbons of the naphthalene and phenyl rings, confirming the attachment of the butenyne chain to these aromatic systems.

The protons of the naphthalene ring and the carbons of the butenyne chain, and vice-versa.

The protons of the phenyl ring and the carbons of the butenyne chain, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could potentially show correlations between the vinylic protons and the protons on the naphthalene or phenyl rings, providing insights into the preferred rotational conformation around the single bonds.

A hypothetical table of expected key 2D NMR correlations is presented below:

| Proton (¹H) Signal | COSY Correlation(s) | HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) | NOESY Correlation(s) |

| Naphthyl Protons | Other Naphthyl Protons | Corresponding Naphthyl Carbons | Other Naphthyl Carbons, Vinylic Carbons | Adjacent Naphthyl Protons, Vinylic Proton |

| Vinylic Proton (Hα) | Vinylic Proton (Hβ) | Corresponding Vinylic Carbon (Cα) | Naphthyl Carbons, Vinylic Carbon (Cβ), Alkynyl Carbon | Vinylic Proton (Hβ), Naphthyl Protons |

| Vinylic Proton (Hβ) | Vinylic Proton (Hα) | Corresponding Vinylic Carbon (Cβ) | Vinylic Carbon (Cα), Alkynyl Carbons | Vinylic Proton (Hα), Phenyl Protons |

| Phenyl Protons | Other Phenyl Protons | Corresponding Phenyl Carbons | Other Phenyl Carbons, Alkynyl Carbon | Adjacent Phenyl Protons, Vinylic Proton (Hβ) |

Electronic Absorption and Emission Spectroscopy for π-System Understanding

The extensive π-conjugated system of this compound, which spans the entire molecule, is expected to give rise to distinct electronic absorption and emission properties.

UV-Vis absorption spectroscopy probes the electronic transitions from the ground state to various excited states. For conjugated systems like this compound, the absorption spectrum is typically characterized by intense π-π* transitions. The spectrum would likely exhibit multiple absorption bands. The lower energy (longer wavelength) bands would correspond to transitions involving the entire conjugated system, while higher energy bands might be associated with localized transitions within the naphthalene and phenyl chromophores. The extended conjugation provided by the enyne linker is expected to cause a significant red-shift (bathochromic shift) in the absorption maxima compared to the individual naphthalene and phenylacetylene (B144264) chromophores. Naphthalene itself shows strong absorption below 320 nm. beilstein-journals.orghmdb.ca The introduction of the phenylbutenynyl substituent would likely push the absorption into the near-UV or even the visible region.

Many naphthalene derivatives are known to be fluorescent, and the extended conjugation in this compound suggests that it would also exhibit fluorescence. researchgate.netresearchgate.net Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, would be an important parameter to determine. The excited state lifetime, another key characteristic, provides information about the kinetics of the decay processes from the excited state.

Solvatochromism refers to the change in the position, and sometimes the intensity and shape, of UV-Vis absorption or fluorescence bands with a change in the polarity of the solvent. Such studies provide valuable insights into the nature of the electronic transitions and the difference in the dipole moment between the ground and excited states. For this compound, a non-polar molecule, a significant solvatochromic shift might not be expected. However, even small changes in solvent polarity can influence the photophysical properties of conjugated molecules. researchgate.net A bathochromic (red) shift in the emission spectrum with increasing solvent polarity would suggest a more polar excited state compared to the ground state.

A summary of expected photophysical data is provided in the table below:

| Spectroscopic Parameter | Expected Value/Observation |

| UV-Vis Absorption (λmax) | ~300-400 nm, multiple bands expected |

| Molar Absorptivity (ε) | High, on the order of 10⁴ - 10⁵ M⁻¹cm⁻¹ |

| Fluorescence Emission (λem) | Red-shifted compared to absorption, likely in the blue-green region |

| Stokes Shift | Moderate, typical for conjugated systems |

| Fluorescence Quantum Yield (ΦF) | Moderate to high, dependent on solvent and temperature |

| Solvatochromism | Potential for slight positive solvatochromism in emission |

Advanced Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₂₀H₁₄, the expected exact mass can be calculated. HRMS analysis would provide an experimental mass measurement with high accuracy (typically to within a few parts per million), confirming the molecular formula and ruling out other possibilities. This is a crucial step in the characterization of any new compound.

| Compound | Molecular Formula | Calculated Exact Mass (monoisotopic) |

| This compound | C₂₀H₁₄ | 254.1096 |

In addition to the molecular ion peak, the mass spectrum may also show fragmentation patterns that can provide further structural information. Cleavage at various points in the butenyne chain or loss of small neutral molecules could lead to characteristic fragment ions.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) would be an indispensable tool for confirming the molecular weight and probing the intricate fragmentation patterns of this compound. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide a roadmap to the molecule's connectivity.

The fragmentation of analogous compounds often involves cleavages at the weakest bonds and rearrangements. For this compound, the butene-ynyl linker is the most probable site for initial fragmentation. Key fragmentation pathways could include:

Loss of the phenyl group: Cleavage of the bond connecting the butene-ynyl chain to the phenyl ring would result in a significant fragment corresponding to the loss of a C₆H₅ radical.

Loss of the naphthyl group: Similarly, cleavage of the C-N bond would lead to a fragment from the loss of the C₁₀H₇ radical.

Cleavage within the butene-ynyl chain: The conjugated system might undergo complex fragmentation, including losses of smaller unsaturated fragments like acetylene (B1199291) (C₂H₂) or vinylacetylene (C₄H₄).

Formation of stable aromatic cations: The resulting charged fragments are often stabilized by the aromatic systems, leading to prominent ions such as the tropylium (B1234903) ion (C₇H₇⁺) or the naphthyl cation (C₁₀H₇⁺).

The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure and provides a high degree of confidence in its identification.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - C₆H₅]⁺ | Phenyl radical | [C₁₄H₉]⁺ |

| [M+H]⁺ | [M+H - C₁₀H₇]⁺ | Naphthyl radical | [C₁₀H₉]⁺ |

| [M+H]⁺ | [C₇H₇]⁺ | C₁₃H₅ | Tropylium ion |

| [M+H]⁺ | [C₁₀H₇]⁺ | C₁₀H₅ | Naphthyl cation |

Note: This table is predictive and based on the general principles of mass spectrometry. Actual experimental values may vary.

X-ray Crystallography for Absolute Molecular Architecture (if Crystalline Material is Obtainable)

Should this compound be successfully crystallized, single-crystal X-ray diffraction would offer the most definitive and high-resolution structural information. This technique would unambiguously determine the absolute molecular architecture in the solid state.

Additionally, C-H···π interactions, where a hydrogen atom interacts with the face of an aromatic ring, would also be anticipated. The analysis of these weak interactions provides insight into the supramolecular assembly and can influence the material's bulk properties.

X-ray crystallography would provide highly precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data is fundamental for understanding the geometry and electronic structure. For instance, the bond lengths within the butene-ynyl chain would reveal the degree of electron delocalization across the conjugated system. The C-C single bonds flanking the double and triple bonds are expected to be shorter than a typical sp³-sp² or sp²-sp single bond, indicative of conjugation.

Table 2: Predicted Key Bond Parameters for this compound from X-ray Crystallography

| Parameter | Atoms Involved | Predicted Value (Å or °) |

| Bond Length | C(naphthyl)-C(butenyl) | ~1.45 Å |

| Bond Length | C=C (butenyl) | ~1.34 Å |

| Bond Length | C-C (butenyl) | ~1.43 Å |

| Bond Length | C≡C (butynyl) | ~1.20 Å |

| Bond Length | C(butynyl)-C(phenyl) | ~1.44 Å |

| Bond Angle | Naphthyl-C-C (butenyl) | ~125° |

| Bond Angle | C=C-C (butenyl) | ~123° |

| Bond Angle | C-C≡C (butynyl) | ~178° |

Note: These values are estimations based on similar known structures and may differ from experimental results.

The solid-state conformation of this compound would be fully revealed by X-ray crystallography. A key conformational feature would be the torsional angles describing the orientation of the phenyl and naphthyl rings with respect to the butene-ynyl linker. Due to steric hindrance, it is highly probable that the aromatic rings are not coplanar with the conjugated chain. The precise dihedral angles would be determined, providing a static snapshot of the molecule's preferred conformation in the crystalline environment. This information is crucial for understanding how the molecule's shape influences its interactions and properties.

Theoretical and Computational Chemistry Investigations of 1 4 Phenyl 1 Buten 3 Ynyl Naphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic characteristics and geometric parameters of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry and electronic configuration of molecules. For a molecule like 1-(4-Phenyl-1-buten-3-ynyl)naphthalene, a DFT study would typically commence with the optimization of its three-dimensional structure to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Upon achieving a stable geometry, various electronic properties can be determined. These include the total energy, dipole moment, and the distribution of electron density. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results and is often guided by previous studies on similar chemical systems nih.gov. The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's spatial arrangement.

For a more rigorous description of the electronic structure, particularly for capturing electron correlation effects that are crucial for accurate energy and property predictions, ab initio methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, offer a higher level of theoretical accuracy.

These methods would be used to refine the understanding of the electronic energy and wavefunction of this compound. Such high-level calculations are especially important for validating the results obtained from DFT and for investigating phenomena where electron correlation plays a significant role. For instance, ab initio calculations have been instrumental in assigning vibrational spectra for related isomers nist.gov.

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic orbitals. An NBO analysis of this compound would provide insights into the hybridization of atomic orbitals, the nature of the chemical bonds (sigma, pi), and the extent of electron delocalization across the conjugated system formed by the phenyl ring, the butene-ynyl chain, and the naphthalene (B1677914) moiety.

Furthermore, NBO analysis quantifies hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of occupied and unoccupied orbitals. These interactions are key to understanding the molecule's stability and electronic communication between different parts of its structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule . This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons .

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO densities would highlight the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

No specific experimental or theoretical data for this compound is available in the searched literature.

Computational Elucidation of Reaction Mechanisms

Identification and Characterization of Transition States in Synthetic Routes

Computational studies have been instrumental in elucidating the complex reaction mechanisms that can lead to the formation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene derivatives. While direct computational studies on the synthetic routes to this compound are not extensively documented, analogies can be drawn from theoretical investigations into naphthalene formation from smaller precursors. For instance, the reaction of a phenyl radical with 1,3-butadiyne is a key pathway to naphthalene formation. kaust.edu.sa Density functional theory (DFT) calculations, particularly using methods like M06-2X with a cc-pVTZ basis set, have been employed to map the potential energy surfaces (PES) of such reactions. kaust.edu.sa

These studies identify various transition states corresponding to steps like radical addition, intramolecular cyclization, and hydrogen elimination. For example, in the formation of naphthalene from phenyl and 1,3-butadiyne, transition state theory (TST) is used to calculate the high-pressure limit rate constants, considering factors like reaction path degeneracy and Eckart tunneling correction. kaust.edu.sa The characterization of these transition states involves analyzing their geometries, imaginary frequencies, and the energy barriers associated with them. Such analyses are crucial for understanding the kinetics and feasibility of different reaction pathways.

Studies of Reaction Intermediates (e.g., radical, carbocation, carbanion)

The synthesis of complex aromatic structures like this compound invariably involves a series of reactive intermediates. Computational chemistry provides powerful tools to study the structure, stability, and reactivity of these transient species. In pathways leading to naphthalene, radical intermediates are particularly significant. kaust.edu.sanih.gov For example, the addition of a phenyl radical to vinylacetylene or 1,3-butadiyne leads to the formation of various C10H9 or C10H7 radical isomers. nih.govuoa.gr

Theoretical calculations can predict the relative energies of these intermediates, helping to identify the most likely reaction pathways. For instance, in the reaction of the phenyl radical with acetylene (B1199291), a C8H7 adduct is formed, which can then undergo further reactions leading to naphthalene. rsc.org The stability of such intermediates is often influenced by resonance and steric factors. Computational models can also probe the electronic nature of these intermediates, determining whether they possess radical, carbocationic, or carbanionic character, which dictates their subsequent reactivity.

Energy Profiles and Rate Constant Predictions for Key Chemical Transformations

A key outcome of computational investigations into reaction mechanisms is the generation of detailed energy profiles. These profiles map the potential energy of the system as it progresses from reactants to products, passing through various transition states and intermediates. For naphthalene formation pathways, potential energy surfaces have been calculated using high-level theoretical methods like G4 theory. kaust.edu.sa

Interactive Data Table: Calculated Energies for a Naphthalene Formation Pathway

| Species | Description | G4 Energy (kcal/mol) |

| C6H6 + n-C4H3 | Reactants | 0.0 |

| S2-CS2 | Intermediate | 2.8 |

| S2-CS1+H | Intermediate + H | 34.0 |

This table presents a subset of data from a calculated potential energy surface for a reaction leading to a naphthalene precursor, illustrating the relative energies of key species. kaust.edu.sa

Molecular Dynamics Simulations and Solvent Effects (if applicable)

Conformational Dynamics in Solution

Born-Oppenheimer Molecular Dynamics (BOMD) simulations, for example, have been used to study the mobility of water molecules on a naphthalene surface, demonstrating the dynamic nature of such interactions even at low temperatures. nih.gov Similar approaches could be used to explore how the phenyl and naphthyl groups in this compound orient themselves relative to each other in different solvents. These simulations can provide insights into the conformational landscape, identifying low-energy conformers and the barriers to rotation around the single bonds.

Influence of Solvent Polarity on Electronic and Vibrational Spectra

The electronic and vibrational spectra of aromatic molecules can be significantly influenced by the surrounding solvent environment. While specific experimental or computational data on the solvatochromic effects for this compound are limited, the principles are well-established for related compounds like naphthalene. The polarity of the solvent can affect the energies of the ground and excited electronic states differently, leading to shifts in the absorption and fluorescence spectra.

Computational methods, such as time-dependent density functional theory (TD-DFT) combined with continuum solvent models (like the polarizable continuum model, PCM), can be used to predict these spectral shifts. For naphthalene and its derivatives, the energies of the 1La and 1Lb electronic transitions are known to be sensitive to the solvent environment. researchgate.net Similarly, the vibrational frequencies of specific modes in the molecule can be altered by solute-solvent interactions. By performing calculations in different simulated solvent environments, it is possible to gain a theoretical understanding of how solvent polarity would impact the spectroscopic properties of this compound.

Chemical Reactivity and Transformation Studies

Reactivity of the Naphthalene (B1677914) Moiety

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is generally more reactive than benzene (B151609) in both substitution and addition reactions. This enhanced reactivity is attributed to the lower loss of resonance stabilization energy in the reaction intermediates. libretexts.org

Electrophilic aromatic substitution (EAS) is a characteristic reaction of naphthalene. The position of substitution is highly dependent on the nature of the substituent already present on the ring. In the case of 1-(4-phenyl-1-buten-3-ynyl)naphthalene, the butenynyl substituent's electronic effect—whether it is electron-donating or electron-withdrawing—will govern the regioselectivity of the reaction.

The butenynyl group is generally considered to be an activating group, meaning it donates electron density to the naphthalene ring, making it more susceptible to electrophilic attack. Activating groups are typically ortho, para-directors. libretexts.orgmasterorganicchemistry.comlibretexts.org For a 1-substituted naphthalene, this would correspond to positions 2, 4, and 5. However, steric hindrance from the bulky butenynyl group at position 1 would likely disfavor substitution at the 2- and 8-positions. Therefore, electrophilic attack is most probable at the 4- and 5-positions.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the naphthalene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Phenyl-1-buten-3-ynyl)-4-nitronaphthalene and 1-(4-Phenyl-1-buten-3-ynyl)-5-nitronaphthalene |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-4-(4-phenyl-1-buten-3-ynyl)naphthalene and 1-Bromo-5-(4-phenyl-1-buten-3-ynyl)naphthalene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(4-phenyl-1-buten-3-ynyl)naphthalene and 5-Acyl-1-(4-phenyl-1-buten-3-ynyl)naphthalene |

| Sulfonation | SO₃, H₂SO₄ | 4-(4-Phenyl-1-buten-3-ynyl)naphthalene-1-sulfonic acid and 5-(4-Phenyl-1-buten-3-ynyl)naphthalene-1-sulfonic acid |

While naphthalene itself is not susceptible to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic addition, often leading to dearomatization. jst.go.jpacs.org If the butenynyl group were modified to be strongly electron-withdrawing, or if other such groups were present on the naphthalene core, nucleophilic attack could occur.

For instance, if a strongly electron-withdrawing group were present at the 2- or 4-position, a nucleophile could attack the ring, leading to a resonance-stabilized anionic intermediate. Protonation or subsequent reaction of this intermediate would yield a dihydronaphthalene derivative. The regioselectivity of such an addition would be governed by the position of the activating group and the nature of the nucleophile. jst.go.jpacs.org

Reactions of the Butenynyl Chain

The butenynyl chain, containing both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne), is a highly versatile functional group capable of undergoing a wide range of reactions.

Electrophilic Addition: Both the alkene and alkyne moieties are susceptible to electrophilic addition. The regioselectivity of these reactions is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.orglibretexts.org In the case of the butenynyl chain, the phenyl group's electronic influence will also play a significant role.

For the double bond, addition of an electrophile (E⁺) would likely occur at the carbon adjacent to the naphthalene ring, leading to a carbocation stabilized by both the naphthalene and phenyl groups. For the triple bond, electrophilic attack would likely occur at the terminal carbon, generating a vinyl cation stabilized by the adjacent phenyl group.

Nucleophilic Addition: Nucleophilic addition to simple alkenes and alkynes is uncommon unless the system is activated by an electron-withdrawing group. libretexts.orgwikipedia.org However, in the presence of a suitable catalyst, nucleophilic addition to the alkyne is possible. For example, the addition of organocuprates or other soft nucleophiles can occur in a conjugate fashion. The regioselectivity would depend on the nature of the nucleophile and the catalyst employed. acs.org

Table 2: Predicted Products of Addition Reactions to the Butenynyl Chain

| Reaction Type | Reagent | Predicted Major Product |

| Electrophilic Addition (Alkene) | HBr | 1-(2-Bromo-4-phenyl-1-butyl-3-ynyl)naphthalene |

| Electrophilic Addition (Alkyne) | HCl (1 equiv.) | 1-(4-Phenyl-3-chloro-1,3-butadienyl)naphthalene |

| Nucleophilic Addition (Alkyne) | R₂CuLi | 1-(4-Phenyl-3-R-1,3-butadienyl)naphthalene |

The conjugated enyne system of the butenynyl chain can participate in various cycloaddition reactions.

Diels-Alder Reaction ([4+2] Cycloaddition): The 1,3-diene-like character of the enyne allows it to act as the diene component in a Diels-Alder reaction with a suitable dienophile. wikipedia.orgyoutube.commasterorganicchemistry.com The reaction would involve the conjugated system of the double bond and the triple bond reacting with an alkene or alkyne to form a six-membered ring. The regioselectivity and stereoselectivity of the Diels-Alder reaction are well-defined by the Woodward-Hoffmann rules and frontier molecular orbital theory. nih.gov

[2+2] Cycloaddition: Both the alkene and alkyne moieties can undergo [2+2] cycloaddition reactions with other alkenes or alkynes, typically under photochemical conditions or with metal catalysis, to form four-membered rings. acs.orgacs.org The regioselectivity of these reactions can be influenced by the electronic nature of the reactants and the catalyst used.

The butenynyl chain can undergo various isomerization reactions, leading to the formation of different constitutional isomers or stereoisomers.

Thermal Isomerization: Heating can induce isomerization, potentially leading to cyclization reactions or rearrangements to form more stable conjugated systems. wikipedia.orgacs.org

Photochemical Isomerization: Irradiation with light can promote the cis-trans isomerization of the double bond. youtube.comyoutube.com This process involves the excitation of a π-electron to a π* anti-bonding orbital, which allows for rotation around the carbon-carbon single bond before relaxation back to the ground state, potentially in a different isomeric form. nih.gov

Acid-Catalyzed Isomerization: In the presence of acid, the alkene or alkyne can be protonated, leading to carbocation intermediates that can rearrange to more stable isomers. acs.orgacs.orgthieme-connect.comyoutube.com For instance, acid catalysis could promote the migration of the double bond to form a more highly substituted or conjugated system.

Base-Catalyzed Isomerization: Strong bases can deprotonate the terminal alkyne, leading to an acetylide anion. This can initiate a series of proton transfers, resulting in the migration of the triple bond along the carbon chain. researchgate.netyoutube.com

Reactivity of the Phenyl Substituent

The phenyl group in this compound, while generally less reactive than the naphthalene ring or the unsaturated enyne linker, can participate in characteristic aromatic reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring and its Directing Effects

Electrophilic aromatic substitution is a cornerstone of arene chemistry. The outcome of such reactions on the phenyl ring of the title compound is dictated by the electronic properties of the (E/Z)-(4-(naphthalen-1-yl)but-1-en-3-ynyl) substituent.

Directing Effects: Substituents on a benzene ring influence both the rate of reaction and the regioselectivity of the substitution. lumenlearning.com They are broadly classified as activating or deactivating and as ortho-, para-, or meta-directing. msu.edu

Reactivity: The butenynylnaphthalene substituent is connected to the phenyl ring via an sp² hybridized carbon atom. This extended, unsaturated system withdraws electron density from the phenyl ring through an inductive effect, thus deactivating the ring compared to benzene. lumenlearning.com Deactivating groups slow the rate of electrophilic substitution. libretexts.org

Orientation: Despite being deactivating, the substituent is an ortho-, para-director. This can be explained by examining the stability of the carbocation intermediate (the Wheland intermediate or arenium ion) formed during the reaction. For an incoming electrophile (E⁺), attack at the ortho and para positions allows the positive charge to be delocalized not only within the benzene ring but also into the conjugated side chain. This additional resonance stabilization is not possible if the attack occurs at the meta position. libretexts.org Therefore, the transition states leading to the ortho and para products are lower in energy, making these isomers the favored products. libretexts.org Steric hindrance from the bulky substituent may cause the para product to be formed in a higher yield than the ortho product. msu.edu

The following table summarizes the expected major products for common electrophilic aromatic substitution reactions on the phenyl ring.

| Reaction Type | Reagent Example | Expected Major Products (on Phenyl Ring) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-(4-Nitrophenyl)-1-buten-3-ynyl)naphthalene and 1-(4-(2-Nitrophenyl)-1-buten-3-ynyl)naphthalene |

| Halogenation | Br₂, FeBr₃ | 1-(4-(4-Bromophenyl)-1-buten-3-ynyl)naphthalene and 1-(4-(2-Bromophenyl)-1-buten-3-ynyl)naphthalene |

| Sulfonation | Fuming H₂SO₄ | 4-(4-(Naphthalen-1-yl)but-1-en-3-ynyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(4-Acetylphenyl)-1-buten-3-ynyl)naphthalene and 1-(4-(2-Acetylphenyl)-1-buten-3-ynyl)naphthalene |

Oxidative and Reductive Transformations

The enyne linkage is the most susceptible part of the molecule to oxidative and reductive transformations, offering pathways to new functionalized derivatives.

Selective Oxidation of Unsaturated Bonds (e.g., epoxidation, dihydroxylation)

The molecule possesses several sites prone to oxidation: the alkene, the alkyne, the phenyl ring, and the naphthalene ring. The selectivity of an oxidation reaction depends heavily on the reagents and conditions employed.

Reactivity Hierarchy: In general, the isolated double and triple bonds of the enyne system are more readily oxidized than the aromatic rings. Between the two aromatic systems, the naphthalene ring is more susceptible to oxidation than the phenyl ring due to its lower resonance energy. nih.govwordpress.com Within the conjugated enyne system, the electron-rich alkene double bond is typically more reactive towards electrophilic oxidizing agents than the alkyne triple bond.

Epoxidation: Selective epoxidation of the alkene can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would likely yield 1-(4-Phenyl-3-(oxiran-2-yl)ethynyl)naphthalene, leaving the alkyne and aromatic rings intact. Enzymatic epoxidation, for instance using cytochrome P450s or peroxygenases, can also be a route to form epoxides from alkenes or even directly from aromatic systems like naphthalene. whiterose.ac.uknih.govresearchgate.net

Dihydroxylation: The alkene is the most probable site for dihydroxylation. Reagents such as osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄), would convert the alkene into a diol. For example, syn-dihydroxylation of the double bond would produce the corresponding 1,2-diol. Nature-inspired iron catalysts have been developed for the syn-dihydroxylation of arenes like naphthalene, suggesting that under specific catalytic conditions, the naphthalene ring could also be a target for such transformations. nih.gov

The table below outlines potential selective oxidation reactions.

| Reagent / Catalyst | Targeted Bond | Potential Product |

| m-CPBA | Alkene (C=C) | 1-(3-(Naphthalen-1-ylethynyl)-2-phenyloxirane) |

| OsO₄, then NaHSO₃ | Alkene (C=C) | 1-(3,4-Dihydroxy-4-phenylbut-1-ynyl)naphthalene |

| Cold, dilute KMnO₄ | Alkene (C=C) | 1-(3,4-Dihydroxy-4-phenylbut-1-ynyl)naphthalene |

| Naphthalene 1,2-dioxygenase (NDO) | Naphthalene Ring | Product of syn-dihydroxylation on the naphthalene ring |

Selective Reduction of Alkene and Alkyne Moieties

The presence of both a double and a triple bond allows for several selective reduction strategies to access a variety of partially or fully saturated analogues.

Selective Reduction of the Alkyne: The triple bond can be selectively reduced to a cis- or trans-alkene.

cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will reduce the alkyne to a (Z)- or cis-alkene, yielding 1-(4-Phenyl-1,3-butadienyl)naphthalene. youtube.com Other specialized catalysts based on niobium or tantalum can also achieve this transformation. acs.org

trans-Alkene: A dissolving metal reduction, using sodium or lithium in liquid ammonia (B1221849) at low temperatures, selectively reduces the alkyne to an (E)- or trans-alkene. youtube.com

Selective Reduction of the Alkene: Reducing the alkene while leaving the alkyne untouched is challenging but can be achieved with specific catalysts, such as certain rhodium complexes or through biocatalytic methods using ene-reductases under specific conditions. nih.gov

Complete Reduction: Standard catalytic hydrogenation with hydrogen gas (H₂) over a more active catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni) will reduce both the alkene and the alkyne to an alkane, resulting in the formation of 1-(4-Phenylbutyl)naphthalene. youtube.com Depending on the reaction conditions (pressure and temperature), the aromatic rings may also be reduced.

The following interactive table details the outcomes of various selective reduction methods.

| Reagent / Catalyst | Targeted Bond(s) | Stereochemistry | Product |

| H₂, Lindlar's Catalyst | Alkyne (C≡C) | Z (cis) | 1-((1Z,3E)-4-Phenylbuta-1,3-dien-1-yl)naphthalene |

| Na, liquid NH₃ | Alkyne (C≡C) | E (trans) | 1-((1E,3E)-4-Phenylbuta-1,3-dien-1-yl)naphthalene |

| H₂, Pd/C | Alkene and Alkyne | N/A | 1-(4-Phenylbutyl)naphthalene |

| Ene-reductase | Alkene (C=C) | Varies | 1-(4-Phenyl-3-butynyl)naphthalene |

Photochemical Reactions and Photoinduced Processes

The conjugated π-system of this compound makes it a candidate for various photochemical transformations, including isomerization and cyclization reactions.

Investigation of Photoisomerization and Photocyclization Pathways

Irradiation with light of an appropriate wavelength can excite the molecule to a higher electronic state, opening up reaction pathways not accessible under thermal conditions.

Photoisomerization: The most straightforward photochemical reaction is the cis-trans (or E/Z) isomerization of the alkene double bond. Upon absorption of a photon, the π-bond is excited to a π* orbital, leading to a transient state with single-bond character around which rotation can occur. youtube.comyoutube.com This process typically leads to a photostationary state, a mixture of both the E and Z isomers.

Photocyclization: More complex intramolecular reactions can also be envisioned.

Electrocyclization: A conjugated system can undergo electrocyclization upon irradiation. While the ground-state geometry of the enyne may not be ideal, photoisomerization could lead to a conformer that can undergo cyclization, potentially involving the phenyl or naphthalene rings to form new polycyclic structures.

Intramolecular Cycloaddition: The excited enyne system could undergo cycloaddition with one of the appended aromatic rings. For example, a [4+4]-photocycloaddition between the enyne and the naphthalene ring is a possibility, which could lead to complex, bridged polycyclic products. acs.org Such reactions are known to occur with enynes, sometimes leading to strained intermediates that can rearrange further. acs.org

Dehydrocyclization: In related systems like 4-phenyl-1-butene, cyclization to form naphthalene has been observed on catalyst surfaces. researchgate.net While this is not strictly a photochemical process in that context, it highlights the propensity of such structures to form new rings, a process that could potentially be initiated photochemically.

A summary of potential photochemical outcomes is presented below.

| Process | Description | Potential Outcome |

| Photoisomerization | E/Z isomerization of the C=C double bond upon UV irradiation. youtube.com | A photostationary state mixture of E- and Z-isomers of this compound. |

| Photocyclization | Intramolecular ring formation initiated by light. | Complex mixture of polycyclic products via electrocyclization or cycloaddition pathways. acs.org |

Excited State Dynamics and Photophysical Pathways Leading to Chemical Transformations

Upon absorption of ultraviolet or visible light, the molecule is promoted to an electronically excited state. The extended π-conjugation across the buten-3-ynyl bridge connecting the phenyl and naphthyl groups is expected to result in absorption maxima that are red-shifted compared to the individual chromophores. nih.gov The initial excitation would likely populate a singlet excited state (S1) with significant π-π* character.

From the S1 state, several photophysical and photochemical pathways are possible:

Fluorescence: Radiative decay from the S1 state back to the ground state (S0) results in fluorescence. The quantum yield and lifetime of this fluorescence would be sensitive to the solvent polarity and the rigidity of the molecular structure.

Intersystem Crossing (ISC): The molecule can undergo a spin-forbidden transition from the singlet excited state to a triplet excited state (T1). The efficiency of ISC is influenced by the presence of heavy atoms or specific structural motifs that promote spin-orbit coupling. For naphthalene derivatives, triplet formation is a well-documented process. researchgate.net

Internal Conversion (IC): This non-radiative decay pathway from higher excited states (Sn) to the S1 state, and from S1 to S0, competes with fluorescence and ISC. The conformational flexibility of the butenyne linker could facilitate vibrational relaxation and enhance the rate of internal conversion.

Photochemical Reactions: The excited state of this compound may possess sufficient energy to undergo chemical transformations. Potential photoreactions could include E/Z isomerization of the double bond, cyclization reactions involving the naphthalene ring and the enyne chain, or photodimerization with another molecule. The specific reaction pathway would depend on the excitation wavelength, the solvent, and the presence of other reactants.

The table below summarizes the photophysical properties of related naphthalene derivatives, which can serve as a basis for predicting the behavior of the title compound.

| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent | Reference |

| Naphthalene | 286 | - | Cyclohexane | nih.gov |

| Naphthalene-disilane 1b | 305 | - | Cyclohexane | nih.gov |

| Naphthalene-disilane 2b | 305 | - | Cyclohexane | nih.gov |

| Naphthalene-disilane 3b | 305 | - | Cyclohexane | nih.gov |

Derivatization to Achieve Specific Functionalizations

The structural framework of this compound offers several avenues for derivatization to introduce new functional groups and modulate its physicochemical properties.

Introduction of Heteroatoms or Other Aromatic/Aliphatic Groups

The introduction of heteroatoms or additional organic moieties can be achieved through various synthetic strategies targeting either the aromatic rings or the enyne linker.

Electrophilic Aromatic Substitution: The naphthalene and phenyl rings are susceptible to electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The regioselectivity of these reactions would be influenced by the directing effects of the butenynyl substituent and any existing groups on the aromatic rings.

Reactions at the Enyne Linker: The double and triple bonds of the butenyne chain are reactive sites for various addition reactions. For instance, hydrohalogenation (addition of HX) or hydration (addition of H2O) could introduce halide or hydroxyl groups, respectively. The triple bond could also participate in cycloaddition reactions, such as the Diels-Alder reaction (if suitably activated) or 1,3-dipolar cycloadditions, to form heterocyclic rings.

Cross-Coupling Reactions: The terminal alkyne provides a handle for palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. This would allow for the introduction of other aromatic or aliphatic groups, extending the conjugated system.

Formation of Extended Conjugated Systems

A key feature of this compound is its conjugated π-system, which can be further extended to create materials with tailored electronic and optical properties.

Polymerization: The terminal alkyne functionality could potentially be used as a monomer in polymerization reactions, leading to polymers with a conjugated backbone containing naphthalene and phenyl pendants.

Iterative Cross-Coupling: A strategy of iterative Sonogashira or other cross-coupling reactions could be employed to build larger, well-defined oligomers or dendrimeric structures. For example, by first halogenating the naphthalene or phenyl ring, a second cross-coupling reaction could be performed to attach another phenylbutenynylnaphthalene unit or a different conjugated building block. This approach allows for the systematic construction of extended π-systems with precise control over their length and architecture. The photophysical properties of such extended systems are expected to show further red-shifted absorption and emission, making them potentially suitable for applications in organic electronics and photonics. nih.gov

Applications in Advanced Chemical Materials and Architectures

Role as a Structural Motif in Conjugated Systems for Organic Electronic Materials